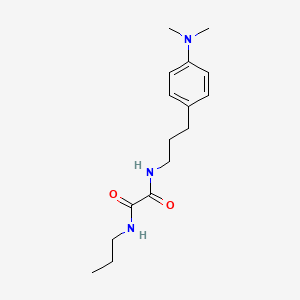

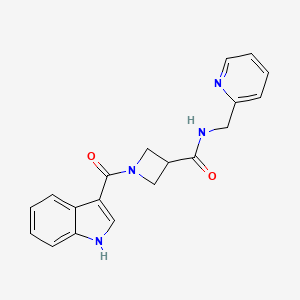

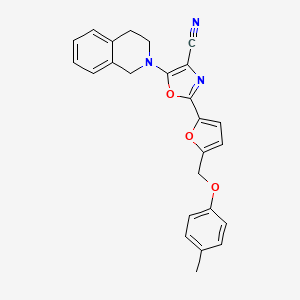

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide, also known as ICA, is a compound that has gained attention in scientific research for its potential therapeutic applications. ICA belongs to the class of azetidine-3-carboxamide derivatives, which have been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Palladium-Catalyzed Intramolecular Amination : A method has been developed for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds. This technique is noted for its low catalyst loading, inexpensive reagents, and convenient operating conditions, emphasizing the utilization of unactivated C-H bonds, especially the C(sp3)-H bond of methyl groups, in organic synthesis (He et al., 2012).

Enantioselective Amine α-Functionalization : Enantioselective α-C-H coupling of a wide range of amines, including azetidines, has been achieved via palladium(II)-catalyzed processes. This approach, which utilizes chiral phosphoric acids, provides high enantioselectivities and exclusive regioselectivity, demonstrating the importance of such methodologies in drug discovery (Jain et al., 2016).

Chemical Properties and Applications

Chemistry of Azaindoles : The review on azaindoles, which are aza-analogues of indole compounds, discusses their chemical properties and biological activities. These substances find applications in medicinal preparations due to their unique chemical properties, such as the redistribution of electron density within their structures (Yakhontov, 1968).

Anticancer and Antimicrobial Activity : New N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which incorporate a substituted 2-amino pyrimidine moiety, have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. These compounds exhibit significant growth inhibition against cancer cells and potent antimicrobial activity, highlighting their therapeutic potential (Gokhale et al., 2017).

Propiedades

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-18(22-9-14-5-3-4-8-20-14)13-11-23(12-13)19(25)16-10-21-17-7-2-1-6-15(16)17/h1-8,10,13,21H,9,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBVRFYAXRGKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)

![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)

![5-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2427391.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzotriazole](/img/structure/B2427406.png)